molecular formula C17H16N2OS B5698732 2-methyl-N-[4-(naphthalen-1-yl)-1,3-thiazol-2-yl]propanamide

2-methyl-N-[4-(naphthalen-1-yl)-1,3-thiazol-2-yl]propanamide

Cat. No.: B5698732
M. Wt: 296.4 g/mol
InChI Key: IHTYQLPRUGCOTQ-UHFFFAOYSA-N
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Description

2-methyl-N-[4-(naphthalen-1-yl)-1,3-thiazol-2-yl]propanamide is an organic compound that features a thiazole ring substituted with a naphthalene moiety and a propanamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the cyclization of appropriate thioamide and α-haloketone precursors under acidic or basic conditions to form the thiazole ring

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

2-methyl-N-[4-(naphthalen-1-yl)-1,3-thiazol-2-yl]propanamide can undergo various chemical reactions including:

    Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the propanamide moiety can be reduced to form alcohols.

    Substitution: Electrophilic aromatic substitution can occur on the naphthalene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Friedel-Crafts acylation or alkylation reactions using aluminum chloride as a catalyst.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted naphthalene derivatives.

Scientific Research Applications

    Medicinal Chemistry: As a potential therapeutic agent due to its ability to interact with biological targets.

    Materials Science: As a building block for the synthesis of advanced materials with specific electronic or optical properties.

    Biology: As a probe to study biological pathways and mechanisms.

    Industry: As an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 2-methyl-N-[4-(naphthalen-1-yl)-1,3-thiazol-2-yl]propanamide involves its interaction with specific molecular targets such as enzymes or receptors. The thiazole ring and naphthalene moiety can engage in π-π stacking interactions, hydrogen bonding, and other non-covalent interactions with biological macromolecules, thereby modulating their activity.

Comparison with Similar Compounds

Similar Compounds

    2-methyl-N-[4-(phenyl)-1,3-thiazol-2-yl]propanamide: Similar structure but with a phenyl group instead of a naphthalene moiety.

    2-methyl-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]propanamide: Similar structure but with a pyridine ring instead of a naphthalene moiety.

Uniqueness

The presence of the naphthalene moiety in 2-methyl-N-[4-(naphthalen-1-yl)-1,3-thiazol-2-yl]propanamide imparts unique electronic and steric properties that can influence its reactivity and interaction with biological targets, making it distinct from other similar compounds.

Properties

IUPAC Name

2-methyl-N-(4-naphthalen-1-yl-1,3-thiazol-2-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2OS/c1-11(2)16(20)19-17-18-15(10-21-17)14-9-5-7-12-6-3-4-8-13(12)14/h3-11H,1-2H3,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHTYQLPRUGCOTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)NC1=NC(=CS1)C2=CC=CC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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